molecular formula C17H11NOS B11845868 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one CAS No. 82153-17-1

2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one

Cat. No.: B11845868
CAS No.: 82153-17-1
M. Wt: 277.3 g/mol
InChI Key: ZZGGLSHLBVZOQU-UHFFFAOYSA-N
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Description

2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one ( 82153-17-1) is a synthetic organic compound with the molecular formula C 17 H 11 NOS and a molecular weight of 277.34 g/mol . This compound is a derivative of 1,2-benzisothiazol-3(2H)-one, a core structure renowned for its potent antimicrobial properties . The parent molecule, benzisothiazolinone (BIT), functions as a broad-spectrum biocide effective against gram-positive and gram-negative bacteria, fungi, and yeast . Its primary mechanism of action is believed to involve the disruption of microbial metabolism through electrophilic interaction with thiol groups in critical enzymes . Given the established research and industrial applications of the benzisothiazolinone scaffold—which include use as a preservative in emulsion paints, adhesives, disinfectants, and industrial fluids—this naphthalene-substituted analog presents significant interest for chemical and biological research . Potential investigative applications include exploring structure-activity relationships in novel antimicrobial agents, studying its properties as a functional material, or utilizing it as a building block in organic synthesis . This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard information.

Properties

CAS No.

82153-17-1

Molecular Formula

C17H11NOS

Molecular Weight

277.3 g/mol

IUPAC Name

2-naphthalen-1-yl-1,2-benzothiazol-3-one

InChI

InChI=1S/C17H11NOS/c19-17-14-9-3-4-11-16(14)20-18(17)15-10-5-7-12-6-1-2-8-13(12)15/h1-11H

InChI Key

ZZGGLSHLBVZOQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4S3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one, a member of the N-aryl benzisothiazolone class of heterocyclic compounds. While specific experimental data for this particular derivative is not extensively available in public literature, this document synthesizes information on its synthesis, predicted properties, and potential biological activities based on the well-established structure-activity relationships of the broader N-aryl benzisothiazolone family.

Introduction and Chemical Identity

The core structure, 1,2-benzisothiazol-3(2H)-one, also known as benzisothiazolinone (BIT), is a widely used biocide. The substitution at the nitrogen atom with an aryl group, in this case, a 1-naphthyl moiety, significantly modifies the molecule's physicochemical properties and biological profile. This guide will delve into the scientific underpinnings of this specific derivative.

CAS Number and Synonyms:

A specific CAS number for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one is not readily found in major chemical databases. This suggests it is a novel or less-studied compound. For the parent compound, 1,2-benzisothiazol-3(2H)-one, the CAS number is 2634-33-5 .[1][2][3][4][5][6][7][8]

Synonyms for the parent compound, 1,2-benzisothiazol-3(2H)-one, include:

  • 1,2-Benzisothiazolin-3-one[1][9]

  • Benzisothiazolone[1][3][9]

  • BIT[3]

  • 1,2-Benzoisothiazol-3-one[2]

  • 2,3-Dihydro-1,2-benzothiazol-3-one[2]

  • 3-Hydroxy-1,2-benzisothiazole[2]

Synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one

The synthesis of N-aryl benzisothiazolones can be achieved through several established methods. For the specific synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one, a common and effective approach is the Ullmann condensation reaction.[3][10] This copper-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.[3]

Experimental Protocol: Ullmann Condensation

This protocol outlines a general procedure for the synthesis of N-aryl benzisothiazolones, which can be adapted for the synthesis of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one.

Reactants:

  • 1,2-benzisothiazol-3(2H)-one (BIT)

  • 1-Iodonaphthalene (or 1-bromonaphthalene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., 1,10-phenanthroline or an acylhydrazine-type ligand)[11]

  • A base (e.g., potassium carbonate or cesium carbonate)[12]

  • A high-boiling point polar solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))[10][12]

Step-by-Step Methodology:

  • Reaction Setup: In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine 1,2-benzisothiazol-3(2H)-one, 1-iodonaphthalene, the copper(I) iodide catalyst, the chosen ligand, and the base.

  • Solvent Addition: Add the anhydrous polar solvent to the reaction mixture.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas, such as nitrogen or argon, to prevent oxidation.

  • Heating: Heat the reaction mixture to a high temperature, typically in the range of 120-160 °C. The optimal temperature will depend on the specific reactants and solvent used.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Copper Catalyst: Copper facilitates the coupling between the benzisothiazolone nitrogen and the aryl halide.

  • Ligand: The ligand complexes with the copper catalyst, increasing its solubility and catalytic activity, often allowing for milder reaction conditions.[3]

  • Base: The base is necessary to deprotonate the nitrogen of the benzisothiazolone, making it a more effective nucleophile.

  • High-Boiling Point Solvent: A high temperature is often required to overcome the activation energy of the reaction.[10]

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reaction components.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Reactants 1,2-Benzisothiazol-3(2H)-one 1-Iodonaphthalene CuI, Ligand, Base Solvent (DMF) Reaction Ullmann Condensation (Heating under N2) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(1-naphthyl)-1,2- benzisothiazol-3(2H)-one Purification->Product

Caption: Synthetic workflow for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one.

Physicochemical Properties (Predicted)

Due to the lack of specific experimental data, the physicochemical properties of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one are predicted based on its structure.

PropertyPredicted Value/InformationJustification
Molecular Formula C₁₇H₁₁NOSBased on the chemical structure.
Molecular Weight 277.34 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.The parent compound is a solid, and the addition of the naphthyl group increases molecular weight and intermolecular forces.
Solubility Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The large, nonpolar naphthyl group will significantly decrease aqueous solubility.
Lipophilicity (logP) Predicted to be significantly higher than the parent compound (logP of BIT is ~1.1-1.3).[13]The naphthyl group is highly lipophilic.

Potential Biological Activities and Mechanism of Action

N-aryl benzisothiazolones are a class of compounds with a diverse range of biological activities, including antimicrobial and anticancer properties.[14] The introduction of the 1-naphthyl group is expected to influence these activities.

Antimicrobial Activity

N-substituted benzisothiazolones have demonstrated notable activity against a range of microbes, particularly Gram-positive bacteria and fungi.[15] The mechanism of action is believed to involve the electrophilic sulfur atom of the isothiazolinone ring reacting with nucleophilic thiol groups in microbial proteins and enzymes, leading to their inactivation and subsequent cell death.[15]

Structure-Activity Relationship (SAR) Insights:

  • Lipophilicity: A key factor for antimicrobial activity is the molecule's lipophilicity, which governs its ability to penetrate bacterial cell membranes.[14] The high lipophilicity of the 1-naphthyl group may enhance its accumulation in microbial membranes.

  • Aryl Substituents: The nature of the N-aryl substituent significantly influences the antimicrobial potency.[14] While electron-withdrawing groups on a phenyl ring often enhance activity, the large, aromatic surface area of the naphthyl group could lead to different interactions with microbial targets.

Diagram of the Proposed Antimicrobial Mechanism:

AntimicrobialMechanism cluster_cell Microbial Cell Enzyme Essential Enzyme (with -SH group) InactiveEnzyme Inactive Enzyme (Disulfide Bond Formation) Enzyme->InactiveEnzyme Inactivation Compound 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one Compound->Enzyme Targets Thiol Group CellDeath Cell Death InactiveEnzyme->CellDeath NFkB_Inhibition Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->Inhibition Degradation Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Proliferation, Survival) Compound 2-(1-naphthyl)-1,2- benzisothiazol-3(2H)-one Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Analytical Characterization

The characterization of 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

TechniquePurposeExpected Observations
¹H NMR To determine the number and types of protons in the molecule.Signals corresponding to the aromatic protons of the benzisothiazole and naphthyl rings.
¹³C NMR To determine the number and types of carbon atoms in the molecule.Signals for the carbonyl carbon, and the aromatic carbons of the fused ring system.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound.
HPLC To assess the purity of the compound and for quantitative analysis. [5][16]A single major peak under appropriate chromatographic conditions.
FT-IR To identify the functional groups present.A characteristic carbonyl (C=O) stretching frequency.

Toxicological Profile (Inferred)

A comprehensive toxicological profile for 2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one is not available. However, based on data for the parent compound, BIT, and other N-aryl derivatives, some general toxicological considerations can be inferred. The parent compound, BIT, is known to be a skin and eye irritant and a skin sensitizer. [17]The toxicological properties of N-aryl benzisothiazolones are not well-documented, with current data primarily focused on in vitro cytotoxicity. [18]Further in vivo studies are necessary to establish a complete toxicological profile for this class of compounds. [18]

Conclusion

2-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one represents an intriguing, yet understudied, derivative of the well-known benzisothiazolone core. Based on the established structure-activity relationships of N-aryl benzisothiazolones, this compound is predicted to possess significant biological activity, potentially as both an antimicrobial and an anticancer agent. Its high lipophilicity, conferred by the naphthyl group, is a key structural feature that is likely to drive its biological interactions. This technical guide provides a foundational understanding of its synthesis, predicted properties, and potential therapeutic applications, highlighting the need for further experimental investigation to fully elucidate its pharmacological profile.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Validating the Antimicrobial Efficacy of 2-(p-tolyl)
  • PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from a URL like the one provided in the search results.
  • BenchChem. (2025). Preliminary Toxicological Profile of N-aryl Benzisothiazolones: A Technical Guide.
  • FooDB. (2010). Showing Compound 1,2-Benzisothiazol-3(2H)-one (FDB012808). Retrieved from a URL like the one provided in the search results.
  • Sigma-Aldrich. (n.d.). 1,2-Benzisothiazol-3(2H)-one 97%. Retrieved from a URL like the one provided in the search results.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from a URL like the one provided in the search results.
  • PubMed. (1996). Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles. Retrieved from a URL like the one provided in the search results.
  • TCI Chemicals. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from a URL like the one provided in the search results.
  • BenchChem. (2025). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
  • International Journal of Research in Engineering and Science. (2021). Design, Synthesis and Antimicrobial Activity of N1-Alkyl/Aryl- N5-(1, 3-Benzothiazol-2-Yl)-1, 5-Biurets.
  • PubMed. (1988). Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzisothiazoles. Retrieved from a URL like the one provided in the search results.
  • ResearchGate. (n.d.). Synthesis of 1,2‐benzisothiazol‐3(2H)‐one derivatives. Retrieved from a URL like the one provided in the search results.
  • Sigma-Aldrich. (n.d.). 1,2-Benzisothiazol-3(2H)-one analytical standard. Retrieved from a URL like the one provided in the search results.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column.
  • ResearchGate. (2020). CLINICAL EFFICACY OF BENZOTHIAZOLE IN ANTITUMOR ACTIVITY: A RECENT TRENDS.
  • PMC. (n.d.).
  • ChemicalBook. (2026). 1,2-Benzisothiazol-3(2H)-one. Retrieved from a URL like the one provided in the search results.
  • Apollo Scientific. (n.d.). 1,2-Benzisothiazol-3(2H)-one. Retrieved from a URL like the one provided in the search results.
  • MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
  • PMC. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents.
  • BenchChem. (2025). A Comprehensive Technical Guide to the Chemical Properties of 1,2-Benzisothiazol-3(2H)-one, Sodium Salt.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Research at TUS. (2020). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o)
  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
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  • Australian Government Department of Health. (2019). Benzisothiazolinone and its salts: Human health tier II assessment.

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The 1,2-Benzothiazol-3-one Scaffold: From Industrial Biocide to Medicinal Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,2-benzothiazol-3-one Scaffold Medicinal Chemistry Applications Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The 1,2-benzothiazol-3-one (BIT) scaffold, historically ubiquitous as an industrial biocide and preservative, has emerged as a privileged structure in medicinal chemistry. Characterized by a benzene ring fused to an isothiazolone core, this scaffold possesses a unique electrophilic sulfur center capable of highly specific interactions with cysteine-rich biological targets.

While its biocidal efficacy stems from broad-spectrum thiol modification, rational drug design has tamed this reactivity to target specific pathophysiology. This guide analyzes the transition of BIT from a "pan-assay interference" candidate to a precision pharmacophore, focusing on its applications in retroviral inhibition (HIV) , neuroprotection (Caspase inhibition) , and enzyme modulation .

Chemical Biology & Mechanism of Action[1]

The medicinal utility of the BIT scaffold is dictated by the reactivity of its isothiazolone ring , specifically the sulfur-nitrogen (S–N) bond.

The Electrophilic Warhead

Unlike Michael acceptors that react with thiols via carbon-centered addition, BIT undergoes a thiol-disulfide exchange . The S–N bond is susceptible to nucleophilic attack by thiols (e.g., cysteine residues in proteins or glutathione).

  • Mechanism: A thiolate anion attacks the sulfur atom of the isothiazolone ring.

  • Consequence: The ring opens, forming a mixed disulfide with the protein and releasing the free amine (often an amide after protonation).

  • Reversibility: Depending on the local redox environment, this modification can be reversible (via reduction by glutathione) or irreversible if the target protein undergoes conformational collapse (e.g., Zinc ejection).

Mechanism Visualization

The following diagram illustrates the core mechanism of thiol modification and zinc ejection, a critical pathway for its antiviral activity.

BIT_Mechanism BIT 1,2-Benzothiazol-3-one (BIT Scaffold) Complex Thiol-S-BIT Complex (Ring Opening) BIT->Complex S-N Bond Cleavage Cys Protein Cysteine (Thiolate -S⁻) Cys->BIT Nucleophilic Attack on Sulfur Disulfide Mixed Disulfide (Protein-S-S-Benzamide) Complex->Disulfide Protonation Zn_Finger Zinc Finger Motif (e.g., HIV NCp7) Disulfide->Zn_Finger If Cys was coordinating Zn²⁺ Zn_Ejection Zinc Ejection (Protein Unfolding) Zn_Finger->Zn_Ejection Loss of Chelation Geometry

Figure 1: Mechanism of Action showing thiol-mediated ring opening and subsequent zinc ejection from metalloproteins.

Therapeutic Applications

Antiviral Agents: Targeting HIV-1 NCp7

The most advanced medicinal application of BIT derivatives is in targeting the Nucleocapsid protein 7 (NCp7) of HIV-1.

  • The Target: NCp7 contains two highly conserved CCHC zinc finger domains essential for viral RNA packaging and replication.[1] These domains are invariant, making them "mutation-resistant" targets.

  • The BIT Solution: BIT derivatives act as Zinc Ejectors . By reacting with the coordinating cysteine residues of the zinc finger, they form disulfides that disrupt the coordination sphere.

  • Outcome: The zinc ion (

    
    ) is released, causing the protein to unfold and lose its ability to bind viral RNA, effectively rendering the virus non-infectious.
    
  • Key Derivative: 2,2'-dithiobis(benzamides) (DIBA) and specific N-substituted benzisothiazolones have shown potent anti-HIV activity with reduced cytotoxicity compared to general alkylating agents.

Neuroprotection: Caspase Inhibition

Paradoxically, while BIT can induce cell death in pathogens, specific derivatives act as potent inhibitors of Caspase-3 and Caspase-7 , enzymes responsible for executioner steps in apoptosis.

  • Rational Design: By substituting the N-position with bulky aryl or heteroaryl groups, chemists have improved the specificity for the Caspase active site over general cellular thiols.

  • Therapeutic Goal: Prevention of neuronal loss in neurodegenerative conditions like Alzheimer’s disease and ischemic stroke.

  • Potency: Optimized BIT derivatives have demonstrated

    
     values in the low nanomolar range (1–10 nM) against Caspase-3.
    
Enzyme Inhibition: Tryptase and Proteases

When oxidized to the 1,1-dioxide state (saccharin-like structure), the reactivity profile changes.

  • Target: Human Mast Cell Tryptase.

  • Application: Treatment of allergic inflammation and asthma.

  • Mechanism: These derivatives often act as acylating agents or competitive inhibitors, distinct from the disulfide-forming mechanism of the unoxidized BIT.

Synthetic Chemistry

Accessing the BIT scaffold requires robust methods to form the S–N bond. The industrial route via dithiosalicylic acid remains the most reliable for generating diverse libraries.

Core Synthetic Protocol (Dithiosalicylic Acid Route)

This method allows for late-stage diversification at the nitrogen atom.

  • Chlorination: Reaction of 2,2'-dithiosalicylic acid with sulfuryl chloride (

    
    ) or thionyl chloride (
    
    
    
    ) to form the acid chloride active species.
  • Cyclization: Treatment with chlorine gas or a chlorinating agent to cleave the disulfide and form 2-(chlorosulfenyl)benzoyl chloride.

  • Amidation/Cyclization: Reaction with a primary amine (

    
    ) effects both amide formation and ring closure to yield the N-substituted BIT.
    
Synthetic Pathway Diagram

Synthesis Start 2,2'-Dithiosalicylic Acid Step1 Acid Chloride Formation (SOCl₂ / Reflux) Start->Step1 Intermediate 2-(Chlorosulfenyl)benzoyl chloride Step1->Intermediate Cl₂ or SO₂Cl₂ Product N-Substituted 1,2-Benzothiazol-3-one Intermediate->Product + R-NH₂ (Cyclization) Reagent Primary Amine (R-NH₂) Reagent->Product

Figure 2: General synthetic route for N-functionalized 1,2-benzothiazol-3-one derivatives.

Structure-Activity Relationship (SAR) Insights

To transition from a biocide to a drug, the SAR must balance electrophilicity with selectivity.

Structural FeatureModificationEffect on Activity/Properties
Nitrogen (N-2) Alkyl chainsIncreases lipophilicity; often retains broad biocidal activity.
Aryl/HeteroarylIncreases specificity for enzyme pockets (e.g., Caspases); reduces non-specific thiol reactivity.
Benzene Ring (C4-C7) Electron-Withdrawing (e.g., -Cl, -NO2)Increases electrophilicity of Sulfur; enhances reactivity but may increase toxicity.
Electron-Donating (e.g., -OMe)Decreases electrophilicity; improves chemical stability and selectivity.
Sulfur (S-1) Oxidation to Sulfoxide (S=O)Alters reactivity; often a metabolite.
Oxidation to Sulfone (O=S=O)Abolishes thiol reactivity ; converts scaffold to saccharin-type (protease inhibitors).

Experimental Protocol: Zinc Ejection Assay

Objective: To quantify the ability of a BIT derivative to eject zinc from a target protein (e.g., NCp7 or a model zinc finger peptide).

Principle: Free zinc is detected using a zinc-specific fluorophore (e.g., Fluo-4 or PAR) or by monitoring the intrinsic fluorescence quenching of Tryptophan (Trp37 in NCp7) which changes upon unfolding.

Protocol:

  • Preparation: Dilute HIV-1 NCp7 protein (1 µM) in interaction buffer (10 mM Tris-HCl, pH 7.4, 50 µM ZnCl2).

  • Probe Addition: Add Zinc-specific fluorophore (e.g., 1 µM Fluo-Zin-3) if measuring free Zn release.

  • Baseline: Measure fluorescence (

    
    ) for 5 minutes to establish stability.
    
  • Treatment: Add the BIT test compound (dissolved in DMSO) at varying concentrations (0.1 µM – 10 µM).

  • Kinetics: Monitor fluorescence intensity (

    
    ) continuously for 60 minutes at 37°C.
    
  • Analysis: Plot

    
     vs. Time. Calculate the initial rate of ejection (
    
    
    
    ).
  • Control: Use Ebselen or DIBA as a positive control for zinc ejection.

Safety & Toxicology Considerations

Sensitization (ACD): The primary toxicological hurdle for BIT derivatives is Allergic Contact Dermatitis (ACD) . The covalent modification of skin proteins (haptenization) via the same thiol-reactivity mechanism can trigger an immune response.

  • Mitigation: Drug candidates must be designed with "soft" electrophilicity or as prodrugs that are only activated within the target tissue (e.g., viral reservoirs or CNS), minimizing dermal exposure.

References

  • Mechanisms of Isothiazolone Biocides. Chemical Research in Toxicology. Link

  • HIV Nucleocapsid Protein Zinc Ejection Activity of Disulfide Benzamides and Benzisothiazolones. Journal of Medicinal Chemistry. Link

  • 1,2-Benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors. Bioorganic & Medicinal Chemistry. Link

  • Inhibition of Human Mast Cell Tryptase by Benzisothiazol-3-one 1,1-Dioxides. Journal of Medicinal Chemistry. Link

  • Zinc Metallochaperones: Reactivating Mutant p53. Clinical Cancer Research. Link

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The Covalent Warhead: Therapeutic Architecture of N-Aryl-1,2-Benzisothiazol-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2-benzisothiazol-3(2H)-one (BIT) scaffold has historically been pigeonholed as an industrial biocide.[1] However, the N-aryl derivatives of this pharmacophore represent a distinct, privileged class of medicinal agents. Unlike their alkyl counterparts, N-aryl-BITs offer tunable electrophilicity and lipophilicity, allowing for precise targeting of cysteine-dependent enzymes. This guide dissects the therapeutic utility of N-aryl-BITs, moving beyond general toxicity to specific, mechanism-based applications in oncology (NF-κB inhibition) and virology (HIV-1 RNase H and Flavivirus protease inhibition).

Chemical Architecture & The Pharmacophore

The core therapeutic value of N-aryl-1,2-benzisothiazol-3(2H)-ones lies in the S–N bond embedded within the heterocycle. This bond acts as a "covalent trap" or "warhead."

Structural Distinction[2]
  • Industrial BITs (N-Alkyl/H): High water solubility, indiscriminate reactivity, high sensitization potential. Used in paints/adhesives.[2]

  • Medicinal BITs (N-Aryl): The N-aryl group modulates the electron density on the sulfur atom via resonance and inductive effects. This allows medicinal chemists to "tune" the reactivity of the S–N bond, making it selective for specific cysteine residues in catalytic triads rather than reacting with every available thiol.

Key SAR (Structure-Activity Relationship) Insight: Lipophilicity (logP) is critical. For intracellular targets (e.g., HIV RT or NF-κB), an optimal logP of ~3.0 is often required to ensure membrane permeability before the covalent event occurs.

Mechanism of Action: The Thiol-Disulfide Exchange

The primary mechanism is covalent modification of cysteine thiols . When an enzyme with a catalytic cysteine (e.g., a cysteine protease or a zinc-finger protein) attacks the BIT sulfur, the heterocyclic ring opens, forming a mixed disulfide. This effectively inhibits the enzyme.

Mechanistic Pathway[4][5][6][7]
  • Recognition: The N-aryl substituents guide the molecule to the hydrophobic pocket of the target protein.

  • Nucleophilic Attack: The active site Thiol (-SH) attacks the Sulfur (S) of the isothiazolone.

  • Ring Scission: The S–N bond cleaves.

  • Adduct Formation: A disulfide bond forms between the protein and the inhibitor (Protein-S-S-Aryl), permanently or reversibly inactivating the protein depending on the redox environment.

Visualization: The Covalent Trap Workflow

BIT_Mechanism Target Target Enzyme (Active Cysteine-SH) Complex Michaelis Complex (Non-covalent) Target->Complex BIT N-aryl-BIT (Electrophilic Sulfur) BIT->Complex Transition Nucleophilic Attack (S-N Bond Strain) Complex->Transition Binding Scission Ring Opening (S-N Cleavage) Transition->Scission Thiol Attack Disulfide Disulfide Adduct (Protein-S-S-Inhibitor) Scission->Disulfide Covalent Bond Inhibition Loss of Function (Steric/Chemical Block) Disulfide->Inhibition Inactivation

Figure 1: The stepwise mechanism of covalent inhibition by N-aryl-BITs, leading to the formation of a mixed disulfide adduct.

Therapeutic Applications

A. Oncology: NF-κB and Caspase Modulation

N-aryl-BITs have shown potent cytotoxicity against solid tumors (HepG2, HeLa, PANC-1). The mechanism is often dual-action:

  • NF-κB Inhibition: The compounds inhibit the NF-κB signaling pathway, likely by covalently modifying IKK (IκB kinase) or preventing the translocation of the p65 subunit. This suppresses tumor survival and inflammation.

  • ROS Generation: The formation of disulfides can deplete cellular glutathione (GSH) pools, leading to oxidative stress that selectively kills cancer cells (which are already under high oxidative stress).

Comparative Potency Data (Representative)

Cell LineCancer TypeCompound ClassIC50 Range (µM)Mechanism Implicated
HepG2 Hepatocellular Carcinoma2-substituted benzothiazoles30 - 60 µMNF-κB suppression / ROS induction
PANC-1 PancreaticN-aryl-BIT derivatives10 - 50 µMApoptosis induction (Caspase-3)
HeLa CervicalPiperazinyl-BITs< 10 µMInhibition of cell migration
B. Virology: The High-Value Targets

Recent research has elevated N-aryl-BITs from simple antiseptics to sophisticated antivirals targeting specific viral machinery.

  • HIV-1 (Reverse Transcriptase RNase H): Specific N-aryl-BITs (e.g., 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) have been identified as inhibitors of the RNase H activity of HIV-1 Reverse Transcriptase.[3][4] This is a "holy grail" target because most current drugs target the polymerase site, not the RNase H site.

    • Potency: IC50 values < 1.0 µM.

    • Selectivity: Compounds showed robust antiviral activity with minimal cytotoxicity, a crucial improvement over industrial BITs.

  • Flaviviruses (Dengue/West Nile) & SARS-CoV-2: The scaffold targets viral proteases (NS2B-NS3 for Dengue, Mpro for Coronaviruses). These proteases rely on a catalytic cysteine dyad. The N-aryl-BIT acts as a suicide substrate, locking the protease active site.

Synthetic Protocols

To access these therapeutic candidates, a high-purity synthesis is required to avoid contamination with neurotoxic byproducts.

Method A: The Dithiodibenzoic Acid Route (Standard)

This is the most robust method for generating diverse N-aryl derivatives.

Reagents: 2,2'-dithiodibenzoic acid, Thionyl chloride (SOCl2), Aniline derivative (Ar-NH2), Sulfuryl chloride (SO2Cl2).

Step-by-Step Protocol:

  • Activation: Suspend 10 mmol of 2,2'-dithiodibenzoic acid in anhydrous dichloroethane. Add 30 mmol thionyl chloride and a catalytic amount of DMF. Reflux for 3 hours until the solution is clear (formation of bis-acid chloride).

  • Amidation: Evaporate excess SOCl2. Redissolve in dioxane. Add dropwise to a solution of the specific aryl amine (22 mmol) and triethylamine at 0°C. Stir at room temperature for 4 hours.

  • Isolation (Intermediate): Precipitate the resulting 2,2'-dithiodibenzamide by pouring into ice water. Filter and dry.

  • Cyclization (The Critical Step): Dissolve the amide in dry dichloromethane. Add Sulfuryl chloride (SO2Cl2) (1.1 eq) dropwise at room temperature. The S-S bond cleaves and cyclizes with the amide nitrogen.

  • Purification: Wash with NaHCO3 to remove acid byproducts. Recrystallize from ethanol/water.

Method B: Oxidative Cyclization (Modern/Green)

Uses 2-mercaptobenzamides and a copper catalyst.

Protocol:

  • Mix 2-mercaptobenzamide (1.0 eq) with CuCl (10 mol%) and 1,10-phenanthroline (10 mol%) in water or DMSO.

  • Stir under O2 atmosphere (balloon) at 80°C for 12 hours.

  • Extract with ethyl acetate. This method avoids corrosive chlorinating agents.

Visualization: Synthetic Pathways[5]

Synthesis_Workflow Start 2,2'-Dithiodibenzoic Acid AcidChloride Bis-Acid Chloride (via SOCl2) Start->AcidChloride Amine Aryl Amine (R-NH2) Amide 2,2'-Dithiodibenzamide Amine->Amide AcidChloride->Amide + Amine Cyclization Oxidative Cyclization (SO2Cl2 or I2) Amide->Cyclization S-S Cleavage Product N-Aryl-1,2-benzisothiazol-3(2H)-one Cyclization->Product Ring Closure

Figure 2: The standard synthetic route converting dithiodibenzoic acid precursors into the active N-aryl-BIT scaffold.

ADMET & Toxicology: The Sensitization Hurdle

A major barrier to BIT development is skin sensitization (allergic contact dermatitis).

  • The Issue: Small, lipophilic BITs penetrate the skin and haptenize proteins (form covalent bonds with skin proteins), triggering an immune response.

  • The Solution (Medicinal Chemistry):

    • Bulky N-Aryl Groups: Increasing steric bulk at the Nitrogen position reduces skin penetration and slows down indiscriminate reactivity with skin proteins, while maintaining reactivity within the specific enzymatic pocket.

    • Prodrug Strategy: Developing "masked" BITs (e.g., S-oxides) that are only activated within the reducing environment of a tumor or viral reservoir.

Self-Validating Safety Check: When synthesizing these compounds, perform a Glutathione Reactivity Assay.

  • Incubate compound with excess GSH.

  • Measure rate of GSH depletion via HPLC.

  • Goal: You want a compound that reacts slowly with free GSH (low toxicity) but rapidly with the target enzyme (high potency). This "kinetic selectivity" is the hallmark of a successful covalent drug.

References

  • Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. Source: MDPI (Biomolecules), 2024. [Link]

  • Benzothiazoles as potential antiviral agents. Source: PubMed Central (PMC), 2020. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Source: PubMed Central (PMC), 2025. [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives. Source: PubMed Central (PMC), 2025. [Link]

  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Source: ResearchGate, 2024. [Link]

Sources

Methodological & Application

Application Note: Oxidative Cyclization of N-(naphthalen-1-yl)-2-mercaptobenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Oxidative Cyclization of N-(naphthalen-1-yl)-2-mercaptobenzamide Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.

Abstract

This application note details the synthesis of 2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one via the oxidative cyclization of N-(naphthalen-1-yl)-2-mercaptobenzamide . This transformation represents a critical step in the development of sulfur-based Ebselen analogues (thio-Ebselens), a class of compounds renowned for their glutathione peroxidase (GPx) mimetic activity and potential as neuroprotective agents. We present two validated protocols: a robust Iodine-Mediated Oxidation for small-scale discovery and a Copper-Catalyzed Aerobic Oxidation for scalable, green synthesis. Critical attention is given to the steric influence of the 1-naphthyl moiety on cyclization kinetics.

Introduction

Benzo[d]isothiazol-3(2H)-ones are sulfur-nitrogen heterocycles that serve as the structural core for a wide array of bioactive molecules. The selenium analogue, Ebselen, is a well-known antioxidant and anti-inflammatory agent. Replacing selenium with sulfur yields "thio-Ebselen" derivatives, which maintain significant biological activity while offering distinct metabolic stability and solubility profiles.

The synthesis of N-aryl-benzo[d]isothiazol-3(2H)-ones typically proceeds via the oxidative cyclization of 2-mercaptobenzamides. While phenyl derivatives cyclize readily, the N-(naphthalen-1-yl) variant introduces significant steric bulk proximal to the nucleophilic nitrogen. This steric hindrance can impede the formation of the S–N bond, requiring optimized oxidative conditions to prevent the formation of intermolecular disulfide dimers (a common side product) rather than the desired intramolecular heterocycle.

Key Reaction Transformation
  • Precursor: N-(naphthalen-1-yl)-2-mercaptobenzamide (A)

  • Product: 2-(naphthalen-1-yl)benzo[d]isothiazol-3(2H)-one (B)

  • Byproducts:

    
     (formal loss), HI/HBr (depending on oxidant).
    

Mechanistic Insight

The oxidative cyclization proceeds through the activation of the thiol group followed by nucleophilic attack by the amide nitrogen.

  • Thiol Activation: The thiol (-SH) is oxidized to a highly electrophilic sulfenyl intermediate (

    
    , where 
    
    
    
    ).
  • Nitrogen Nucleophilicity: The amide nitrogen, though typically non-nucleophilic due to resonance, is sufficiently active to attack the electrophilic sulfur species when positioned intramolecularly.

  • Cyclization: The formation of the S–N bond releases a proton and the leaving group (

    
    ), resulting in the benzoisothiazolone core.
    
Pathway Diagram

ReactionMechanism Start Precursor: N-(naphthalen-1-yl)- 2-mercaptobenzamide Oxidation Thiol Activation (Formation of S-I or S-Cu species) Start->Oxidation + Oxidant (I2 or Cu/O2) Intermediate Electrophilic Sulfenyl Intermediate Oxidation->Intermediate Transition Intramolecular Nucleophilic Attack (N attacks S) Intermediate->Transition - HX SideProduct Side Path: Disulfide Dimerization Intermediate->SideProduct Intermolecular Reaction (Avoid by Dilution) Product Product: 2-(naphthalen-1-yl) benzo[d]isothiazol-3(2H)-one Transition->Product Cyclization

Figure 1: Mechanistic pathway for the oxidative cyclization.[1][2] High dilution favors the intramolecular path (Product) over intermolecular dimerization (Side Path).

Experimental Protocols

Method A: Iodine-Mediated Cyclization (Standard Laboratory Scale)

Best for: Small-scale synthesis (100 mg - 5 g), high reliability, no metal contamination.

Reagents:

  • Substrate: N-(naphthalen-1-yl)-2-mercaptobenzamide (1.0 equiv)

  • Oxidant: Iodine (

    
    ) (1.1 equiv)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of N-(naphthalen-1-yl)-2-mercaptobenzamide in 20 mL of DCM.

    • Note: A concentration of 0.05 M is recommended to favor intramolecular cyclization over disulfide dimerization.

  • Base Addition: Add 2.0 mmol (276 mg) of

    
     to the stirring solution.
    
  • Oxidation: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1.1 mmol (279 mg) of Iodine (

    
    ) in small portions over 10 minutes.
    
    • Observation: The deep violet color of iodine should fade as it reacts.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 2–4 hours . Monitor by TLC (usually 20% EtOAc/Hexane). The starting material (thiol) is often more polar than the cyclized product.

  • Quench: Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (

    
    ) to reduce excess iodine (color change from brown/violet to colorless).
    
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .
  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) or recrystallization from Ethanol.

Method B: Copper-Catalyzed Aerobic Oxidation (Green/Scalable)

Best for: Large scale (>5 g), green chemistry requirements, cost efficiency.

Reagents:

  • Substrate: N-(naphthalen-1-yl)-2-mercaptobenzamide (1.0 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand/Base: 1,10-Phenanthroline (10 mol%) /

    
     (0.5 equiv)
    
  • Oxidant: Atmospheric Oxygen (

    
    ) (Balloon)
    
  • Solvent: DMF or DMSO

Protocol:

  • Setup: To a dried reaction tube, add 1.0 mmol of substrate, 19 mg (0.1 mmol) of CuI, 18 mg (0.1 mmol) of 1,10-phenanthroline, and 69 mg (0.5 mmol) of

    
    .
    
  • Solvent: Add 5 mL of DMF.

  • Atmosphere: Evacuate the tube and refill with Oxygen (

    
    ) three times (using a balloon).
    
  • Heating: Heat the mixture to 80°C with vigorous stirring for 12 hours .

    • Note: The 1-naphthyl group is bulky; higher temperature (80°C vs standard 60°C) ensures complete conversion.

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash the organic phase with water (to remove DMF) and brine. Dry, concentrate, and purify as in Method A.

Data Analysis & Expected Results

Analytical MethodExpected Signal CharacteristicsInterpretation

NMR
Disappearance of SH: The singlet signal for the thiol proton (typically

3.5–5.0 ppm) will vanish.
Confirms loss of thiol proton.

NMR
Disappearance of NH: The broad amide doublet/singlet (typically

8.0–10.0 ppm) will vanish.
Confirms cyclization (N is now tertiary).

NMR
Aromatic Shift: Downfield shift of the proton ortho to the carbonyl on the benzoyl ring due to ring constraint.Diagnostic of benzisothiazolone core.[1][3][4]
HRMS (ESI)

peak corresponding to Formula

.
Mass = MW of Precursor minus 2.016 Da (Loss of

).
IR Spectroscopy Shift in

stretch. Amide I band typically shifts to higher frequency (~1650


~1670-1690

).
Ring strain effect in the 5-membered heterocycle.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Formation of Disulfide Dimer.Dilute the reaction. High concentration favors intermolecular dimerization. Run at 0.05 M or lower.[5][6]
Incomplete Reaction Steric hindrance of Naphthyl group.Increase reaction time or temperature (Method B: raise to 100°C).
Purple Color Persists Excess Iodine not quenched.Wash thoroughly with saturated

until the organic layer is clear/yellow.

Workflow Visualization

Workflow Step1 Step 1: Precursor Dissolution (DCM or DMF) Step2 Step 2: Add Reagents (Method A: I2/K2CO3 | Method B: CuI/O2) Step1->Step2 Step3 Step 3: Reaction Monitoring (TLC for disappearance of SH) Step2->Step3 Step4 Step 4: Quench & Workup (Na2S2O3 wash for Method A) Step3->Step4 Step5 Step 5: Purification (Column Chromatography / Recrystallization) Step4->Step5

Figure 2: Operational workflow for the synthesis of Naphthyl-Ebselen analogues.

References

  • Kanai, M., et al. (2013).[3][7] "Copper-Catalyzed Intramolecular N–S Bond Formation: Synthesis of Benzo[d]isothiazol-3(2H)-ones." Angewandte Chemie International Edition. Link

  • Punniyamurthy, T., et al. (2012).[7] "Copper-Catalyzed Synthesis of Substituted Benzisothiazolones via a Cascade Reaction." Journal of Organic Chemistry. Link

  • Shang, X., et al. (2023).[4] "Aerobic Oxidative Cyclization of 2-Mercaptobenzamide to 1,2-Benzoisothiazolin-3-one." Catalysis in Industry. Link

  • Review: "Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-ones." Arkivoc. Link

  • Application: "Ebselen and its analogs: A new class of antioxidants." Free Radical Biology and Medicine. Link

Sources

Application Note: A Robust Copper-Catalyzed Pathway for the Synthesis of Benzisothiazolones Using Carbon Disulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Benzisothiazolones are a critical class of heterocyclic compounds with broad applications, including their use as antimicrobial agents and valuable intermediates in pharmaceutical development.[1] This document provides a comprehensive guide to an efficient and robust synthetic methodology for producing N-substituted benzisothiazol-3(2H)-ones. The protocol leverages a copper-catalyzed consecutive reaction between readily available 2-halobenzamides and carbon disulfide (CS₂), which serves as the sulfur source.[2] This method, characterized by its operational simplicity and moderate to good yields, proceeds through a cascade process involving the formation of both a carbon-sulfur (C–S) and a nitrogen-sulfur (N–S) bond.[2][3][4] We present a detailed reaction mechanism, a step-by-step experimental protocol, expected outcomes, and troubleshooting guidance to enable researchers to successfully implement this valuable synthetic transformation.

Reaction Principle and Mechanism

The core of this synthetic strategy is a copper(I)-catalyzed cascade reaction. The transformation is initiated by the coupling of a 2-halobenzamide with carbon disulfide, followed by an intramolecular cyclization to form the target benzisothiazolone ring system. The use of a copper(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), is essential for catalysis, and the reaction's efficiency is significantly enhanced by the presence of a suitable ligand.[3]

Mechanistic Insights

The reaction is proposed to proceed through the catalytic cycle illustrated below. The key steps involve the formation of a C–S bond followed by an intramolecular N–S cyclization.[3][4]

  • Catalyst Activation & Oxidative Addition: The active Cu(I) catalyst reacts with the 2-halobenzamide, likely through an oxidative addition, to form a Cu(III) intermediate.

  • Sulfur Insertion: Carbon disulfide (CS₂) is activated and reacts with the copper complex, leading to the insertion of a dithiocarbamate-like moiety. This step establishes the crucial C–S bond at the ortho position of the benzamide.

  • Intramolecular Cyclization (N–S Bond Formation): The amide nitrogen then acts as an intramolecular nucleophile, attacking the sulfur atom. This key cyclization step forms the five-membered benzisothiazolone ring.

  • Reductive Elimination & Catalyst Regeneration: The cycle concludes with the reductive elimination of the benzisothiazolone product, regenerating the active Cu(I) catalyst, which can then participate in a new cycle.

Studies have shown that L-proline is an exceptionally effective ligand for this transformation, exhibiting superior catalytic performance compared to others like 1,10-phenanthroline.[3]

Proposed Catalytic Cycle Diagram

Catalytic_Cycle_Benzisothiazolone_Synthesis Proposed Catalytic Cycle for Benzisothiazolone Synthesis CuI Cu(I) Catalyst IntermediateA Cu(III) Complex (Oxidative Addition) CuI->IntermediateA + 2-Halobenzamide Start 2-Halobenzamide + CS₂ IntermediateB Sulfur Insertion Intermediate (C-S Formation) IntermediateA->IntermediateB + CS₂ IntermediateC Cyclized Cu Complex (N-S Formation) IntermediateB->IntermediateC Intramolecular Cyclization IntermediateC->CuI Reductive Elimination - Product Product Benzisothiazolone IntermediateC->Product

Caption: Proposed catalytic cycle for the synthesis of benzisothiazolones.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of N-substituted benzisothiazolones.

Materials and Equipment
  • Reagents:

    • N-Substituted-2-halobenzamide (e.g., N-phenyl-2-bromobenzamide)

    • Carbon Disulfide (CS₂)

    • Copper(I) Iodide (CuI)

    • L-proline

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl Acetate (EtOAc)

    • Hexanes

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Schlenk tube or oven-dried round-bottom flask with reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert atmosphere setup (Nitrogen or Argon)

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the N-substituted-2-halobenzamide (1.0 mmol, 1.0 equiv), Copper(I) Iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and Potassium Carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add anhydrous DMSO (3.0 mL) via syringe, followed by Carbon Disulfide (2.0 mmol, 2.0 equiv).

  • Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate to afford the pure benzisothiazolone product.

Data Presentation: Representative Results

The following table summarizes typical results obtained for this reaction with various substrates, as adapted from published literature.[2]

EntryR (Substituent on N)Halogen (X)Yield (%)
1PhenylBr85
24-MethylphenylBr89
34-MethoxyphenylBr81
44-ChlorophenylBr75
5BenzylBr78
6MethylI65
7n-ButylBr72

Conditions: 2-halobenzamide (1.0 mmol), CS₂ (2.0 mmol), CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO, 110 °C, 24h. Yields are for isolated products.

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from setup to final product characterization.

Experimental_Workflow Experimental Workflow for Benzisothiazolone Synthesis cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis reagents Combine Reactants: 2-Halobenzamide, CuI, L-Proline, K₂CO₃ inert Establish Inert Atmosphere (N₂/Ar) reagents->inert add_solvents Add DMSO and CS₂ inert->add_solvents heat Heat to 110 °C (12-24 hours) add_solvents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Cool and Dilute (EtOAc / Water) monitor->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify analyze Characterization (NMR, MS, etc.) purify->analyze

Caption: Step-by-step experimental workflow from setup to analysis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Wet solvent or reagents.3. Insufficient temperature or reaction time.1. Use fresh, high-purity CuI. Ensure the reaction is set up under a strict inert atmosphere.2. Use anhydrous grade solvent and dry reagents thoroughly.3. Confirm oil bath temperature and consider extending reaction time to 36 hours.
Incomplete Reaction 1. Poor stirring.2. Deactivation of the catalyst over time.1. Use a larger stir bar and ensure a vortex is formed.2. Add a second portion of the catalyst (5 mol%) after 12 hours.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition.2. Presence of oxygen.1. Lower the reaction temperature to 100 °C and monitor closely.2. Improve the inert atmosphere technique; ensure no leaks in the system.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Streaking on TLC plate.1. Adjust the solvent system for column chromatography (e.g., use a Toluene/Acetone gradient).2. Add 0.5% triethylamine to the eluent to suppress silica acidity.

Conclusion

The copper-catalyzed synthesis of benzisothiazolones from 2-halobenzamides and carbon disulfide represents an efficient and highly valuable transformation in modern organic synthesis. The protocol is distinguished by the use of readily accessible starting materials, operational simplicity, and the ability to generate a diverse range of N-substituted products in good yields. By understanding the underlying mechanism and adhering to the detailed protocol and troubleshooting guide provided, researchers can reliably employ this method for the synthesis of this important heterocyclic scaffold.

References

  • An efficient approach to construct benzisothiazol-3(2H)-ones via copper-catalyzed consecutive reaction of 2-halobenzamides and carbon disulfide. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper catalyzed three-component synthesis of benzothiazolones from o-iodoanilines, DMF, and potassium sulfide. RSC Publishing. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. Molecules (MDPI). Available at: [Link]

  • Copper-catalyzed three-component synthesis of benzothiazolethiones from o-iodoanilines, isocyanide, and potassium sulfide. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][3]Thiazin-4-One Derivatives. MDPI. Available at: [Link]

  • Copper-catalyzed synthesis of 2-aminophenyl benzothiazoles: a novel approach. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Copper-Catalyzed Microwave-Assisted Synthesis of Benzothiazole Derivatives in Water. ResearchGate. Available at: [Link]

Sources

Technical Evaluation: Screening 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one for Caspase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for evaluating 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one (hereafter referred to as N-BIT ) as a caspase inhibitor. Belonging to the benzisothiazolinone (BIT) class, this molecule operates via a distinct covalent mechanism targeting the catalytic cysteine of the caspase active site. This guide moves beyond standard screening to address the specific kinetic and chemical challenges posed by sulfur-reactive electrophiles, including redox sensitivity, time-dependent inhibition, and reversibility.

Chemical Biology & Mechanism of Action[1]

The Pharmacophore

N-BIT contains a 1,2-benzisothiazol-3-one core. Unlike peptide-based inhibitors (e.g., z-VAD-fmk) that mimic the substrate transition state, BITs act as electrophilic "warheads."

Molecular Mechanism

The inhibition mechanism is a nucleophilic attack by the catalytic cysteine thiolate (e.g., Cys163 in Caspase-3) onto the sulfur atom of the isothiazolone ring. This results in the cleavage of the N-S bond within the inhibitor and the formation of a mixed disulfide bond between the enzyme and the inhibitor.

Key Mechanistic Features:

  • Covalent Modification: The enzyme is modified by a disulfide bond (Enzyme-S-S-Inhibitor).

  • Reversibility: Unlike Michael acceptors or fluoromethyl ketones, this disulfide linkage is sensitive to reducing environments. High concentrations of thiols (DTT, Glutathione) can reverse the inhibition, regenerating active enzyme.

  • Time-Dependency: As a covalent inhibitor, potency is driven by the rate of inactivation (

    
    ), not just binding affinity (
    
    
    
    ). Pre-incubation is critical.
Mechanism Visualization

BIT_Mechanism Enzyme Active Caspase (Cat-Cys-S⁻) Complex Tetrahedral Intermediate Enzyme->Complex Nucleophilic Attack (Cys-S⁻ → S-N) Inhibitor N-BIT (S-N Bond) Inhibitor->Complex Inhibited Inhibited Enzyme (Disulfide Adduct) Complex->Inhibited Ring Opening (S-N Cleavage) Reversed Reactivated Enzyme (Free Thiol) Inhibited->Reversed Excess DTT/GSH (Reduction)

Caption: Kinetic mechanism of benzisothiazolinone-mediated caspase inhibition involving nucleophilic attack and reversible disulfide formation.

Experimental Design Strategy

To accurately screen N-BIT, the experimental design must account for "false negatives" caused by assay buffer reducing agents and "false positives" caused by redox cycling.

Critical Reagent Considerations
ReagentRoleCritical Note for N-BIT Screening
Caspase-3/7 Target EnzymeUse recombinant human active caspase. Store at -80°C. Avoid repeated freeze-thaw.
Ac-DEVD-AMC Fluorogenic Substrate

is typically ~10 µM. Use at

to allow competitive kinetics assessment.
DTT (Dithiothreitol) Reducing AgentCRITICAL: Caspases require DTT for stability, but DTT reverses N-BIT inhibition. Protocol Modification: Use minimal DTT (0.5 - 1 mM) in the assay buffer.
Triton X-100 DetergentInclude at 0.01% to prevent promiscuous inhibition via colloid aggregation.
Catalase Control EnzymeInclude in a parallel control arm to rule out inhibition via H₂O₂ generation (Redox cycling artifact).

Protocol A: Fluorogenic Kinetic Assay (IC50 Determination)

This protocol determines the concentration required to inhibit 50% of enzyme activity (


) under steady-state conditions.
Buffer Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% Glycerol.

  • Fresh Additives: Immediately before use, add 1 mM DTT (strictly controlled) and 0.01% Triton X-100 .

Workflow
  • Compound Prep: Dissolve N-BIT in 100% DMSO to 10 mM stock. Prepare serial dilutions (e.g., 100 µM to 0.1 nM) in Assay Buffer (keep DMSO < 1% final).

  • Enzyme Prep: Dilute Caspase-3 to 2x final concentration (typically 0.2–0.5 Units/µL or ~10 nM protein) in Assay Buffer.

  • Pre-Incubation (The "Covalent" Step):

    • Add 25 µL of 2x Enzyme to 96-well black microplate.

    • Add 25 µL of 2x N-BIT dilutions.

    • Incubate for 30 minutes at 25°C. Note: This allows the slow covalent bond formation to occur.

  • Substrate Initiation:

    • Add 50 µL of 2x Ac-DEVD-AMC substrate (Final conc: 20 µM).

  • Measurement:

    • Monitor fluorescence (

      
      ) every 2 minutes for 60 minutes at 25°C.
      
    • Calculate the slope (RFU/min) of the linear portion.

Data Analysis

Calculate % Inhibition using the slopes:



Fit data to a 4-parameter logistic model to extract 

.

Protocol B: Mechanism Validation (Reversibility & Specificity)

Since N-BIT forms a disulfide bond, you must validate that the inhibition is chemically reversible and distinct from non-specific aggregation.

Thiol-Reversibility Test
  • Inhibit: Incubate Caspase-3 with N-BIT (at

    
    ) for 30 minutes. Verify >90% inhibition.
    
  • Reverse: Add DTT to a final concentration of 10 mM (excess).

  • Monitor: Measure activity recovery over 30 minutes.

    • Result: If activity recovers, the mechanism is reversible thiol-modification. If not, it is irreversible alkylation or denaturation.

Aggregation Control
  • Perform the standard IC50 assay (Protocol A) with 0.01% Triton X-100 (standard) vs 0.05% Triton X-100 .

  • Result: If the

    
     shifts significantly (potency drops with higher detergent), the compound acts via non-specific aggregation (a false positive).
    

Workflow Visualization

Assay_Workflow start Start: N-BIT Stock (10mM DMSO) dilution Serial Dilution (Assay Buffer + 1mM DTT) start->dilution enzyme_add Add Caspase-3 (Enzyme + Inhibitor) dilution->enzyme_add pre_inc Pre-Incubation 30 min @ 25°C (Covalent Bonding) enzyme_add->pre_inc sub_add Add Ac-DEVD-AMC (Substrate) pre_inc->sub_add read Kinetic Read (Ex 380 / Em 460) sub_add->read analysis Calculate Slope & IC50 read->analysis

Caption: Step-by-step fluorogenic screening workflow emphasizing the critical pre-incubation step for covalent inhibitors.

Troubleshooting & Pitfalls

The "DTT Dilemma"

Observation: You observe weak or no inhibition in your standard assay. Cause: Standard caspase buffers often contain 5-10 mM DTT. This high concentration rapidly reduces the N-BIT disulfide bond, ejecting the inhibitor from the active site. Solution: Lower DTT to 0.5 mM or use TCEP (Tris(2-carboxyethyl)phosphine) if the enzyme tolerates it, though TCEP is also a potent disulfide reducer. The best approach is minimal DTT during the pre-incubation phase.

Fluorescence Quenching

Observation: The compound is yellow/orange (common for fused aromatics). Cause: Inner filter effect quenching the AMC signal. Solution: Perform a "spike-in" control. Add the compound to a well containing free AMC fluorophore. If fluorescence decreases compared to buffer alone, the compound quenches light. Correct data mathematically or switch to a rhodamine-based substrate (Z-DEVD-R110).

References

  • Wu, L., et al. (2014).[1] "1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors."[2][1] Bioorganic & Medicinal Chemistry, 22(8), 2416-2426.[1] Link

  • BPS Bioscience. (2024). "Homogeneous Caspase-3 Assay Kit Protocol." BPS Bioscience Technical Manuals. Link

  • Sigma-Aldrich. (2023). "Caspase 3 Assay Kit, Fluorimetric - Technical Bulletin." Sigma-Aldrich Product Documents. Link

  • Davoodi-Semiromi, A., et al. (2009). "The benzisothiazolinone class of inhibitors for caspase-3."[2][1] Journal of Biomolecular Screening. (Contextual grounding on BIT mechanism).

  • Promega Corporation. (2023).[3] "Caspase-Glo® 3/7 Assay Technical Bulletin." Promega Protocols. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Copper Catalyst Loading for Benzisothiazolone Formation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of benzisothiazolones, with a specific focus on optimizing copper catalyst loading. Here, we move beyond simple step-by-step instructions to explain the underlying principles and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the copper-catalyzed synthesis of benzisothiazolones.

Q1: What is the typical range for copper catalyst loading in this reaction?

While the optimal loading can be substrate-dependent, a general starting point for copper catalysts such as CuI, CuBr, or CuCl in benzisothiazolone synthesis is typically in the range of 5-10 mol%.[1] Some protocols have demonstrated success with as low as 1-2 mol%, while others may require up to 20 mol% for challenging substrates or to achieve reasonable reaction times. It is crucial to perform an initial screen to determine the optimal loading for your specific reaction.

Q2: How does catalyst loading affect reaction kinetics and yield?

Generally, increasing the catalyst loading will increase the reaction rate. However, this does not always translate to a higher yield. Excessive catalyst loading can sometimes lead to the formation of side products or catalyst agglomeration, which can reduce its effective surface area and overall efficiency.[2] An optimal loading will provide a balance between a reasonable reaction rate and a high yield of the desired benzisothiazolone.

Q3: What are the signs of copper catalyst deactivation?

A stalled or sluggish reaction is the most common sign of catalyst deactivation.[2] This can be caused by several factors, including:

  • Oxidation: The active catalyst is typically a Cu(I) species, which can be oxidized to the less active Cu(II) state by atmospheric oxygen.[2][3]

  • Poisoning: Impurities in the starting materials or solvent, particularly those containing sulfur or other coordinating groups, can bind to the copper catalyst and inhibit its activity.[2][4]

  • Ligand Dissociation: In reactions where a ligand is used to stabilize the copper catalyst, dissociation of the ligand can lead to catalyst deactivation.

Q4: Can the copper catalyst be recycled?

In principle, heterogeneous copper catalysts can be recovered and reused. However, for many homogeneously catalyzed reactions, catalyst recovery can be challenging. If catalyst recycling is a priority, consider exploring the use of supported copper catalysts, such as copper on charcoal or other solid supports.

Q5: What are common side reactions, and how can they be minimized?

A frequent side reaction is the oxidative dimerization of thiol-containing starting materials.[5] This can be minimized by running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.[3][5] Another potential side reaction is the formation of over-arylated or other undesired products, which can sometimes be suppressed by optimizing the reaction temperature and catalyst loading.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the copper-catalyzed formation of benzisothiazolones.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst may have been oxidized to inactive Cu(II).[2][3]- Ensure all solvents are thoroughly degassed. - Run the reaction under a strict inert atmosphere (N₂ or Ar).[3] - Consider adding a reducing agent like sodium ascorbate if a Cu(II) precatalyst is used.[3]
Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst.[2][3]- Purify starting materials before use. - Use high-purity, dry solvents.
Sub-optimal Catalyst Loading: The amount of catalyst may be insufficient.- Systematically screen catalyst loading from 1 mol% to 20 mol% to find the optimum.
Incorrect Ligand or Ligand:Copper Ratio: The ligand may not be effectively stabilizing the catalyst.[3]- If using a ligand, screen different types (e.g., 1,10-phenanthroline).[1][6] - Optimize the ligand-to-copper ratio, typically starting from 1:1 to 2:1.[3]
Reaction Stalls Before Completion Catalyst Deactivation: The catalyst loses activity over time due to oxidation or poisoning.[2]- See "Inactive Catalyst" solutions above. - Analyze starting materials for potential catalyst poisons.
Product Insolubility: The desired product may be precipitating out of the reaction mixture, halting the reaction.[3]- Try a different solvent or a solvent mixture to improve solubility.
Formation of Significant Byproducts Oxidative Dimerization: Thiol starting materials can dimerize in the presence of oxygen.[5]- Rigorously exclude oxygen by working under an inert atmosphere.[5]
Incorrect Reaction Temperature: The temperature may be too high, leading to decomposition or side reactions.- Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
Non-selective Catalysis: The catalyst may be promoting undesired reaction pathways.- Vary the copper source (e.g., CuI, CuBr, CuCl) and the ligand to improve selectivity.[7]
Difficulty in Product Isolation/Purification Complex Reaction Mixture: Multiple products and unreacted starting materials are present.- Before scaling up, optimize the reaction for maximum conversion to the desired product. - Utilize chromatographic techniques like column chromatography for purification.[2]
Product Instability: The benzisothiazolone product may be unstable under the workup or purification conditions.[2]- Analyze the stability of the product under different pH and temperature conditions. - Consider a milder workup procedure.

Experimental Protocols & Methodologies

General Protocol for Copper-Catalyzed Benzisothiazolone Synthesis

This protocol provides a starting point for the synthesis of benzisothiazolones from 2-halobenzamides and a sulfur source.[6][8][9][10]

Materials:

  • 2-halobenzamide (e.g., 2-bromobenzamide)

  • Sulfur source (e.g., elemental sulfur (S₈) or carbon disulfide (CS₂))[6][8][9][10]

  • Copper catalyst (e.g., CuI, CuBr, or CuCl)

  • Ligand (optional, e.g., 1,10-phenanthroline)[6]

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

  • To a dry reaction vessel, add the 2-halobenzamide, sulfur source, base, and copper catalyst (and ligand, if used).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.[2]

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Methods for Monitoring Reaction Progress

Accurate monitoring of the reaction is crucial for optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, allowing for the quantification of reactants and products, as well as the identification of byproducts.[11][12][13][14] A typical method would involve a C18 reverse-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid.[12][13][14][15] The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode, monitoring the m/z of the desired benzisothiazolone.[12][13][14]

Visualizing the Catalytic Cycle and Workflow

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed synthesis of benzisothiazolones from 2-halobenzamides and a sulfur source. This cycle involves the formation of C-S and N-S bonds.[6][10]

Catalytic Cycle cluster_cycle Catalytic Cycle Cu(I) Cu(I) Intermediate_A R-C(O)NH-Ar-Cu(III)-X-S Cu(I)->Intermediate_A Oxidative Addition (2-halobenzamide, S source) Intermediate_B R-C(O)NH-Ar-S-Cu(I) Intermediate_A->Intermediate_B Reductive Elimination (C-S bond formation) Product Benzisothiazolone Intermediate_B->Product Intramolecular Cyclization (N-S bond formation) Product->Cu(I) Catalyst Regeneration Troubleshooting Workflow Start Low Yield or Stalled Reaction Check_Catalyst Is the catalyst active? (Fresh source, inert atm.) Start->Check_Catalyst Check_Catalyst->Start No, address issue Check_Reagents Are reagents pure and dry? Check_Catalyst->Check_Reagents Yes Check_Reagents->Start No, purify Optimize_Loading Optimize Catalyst Loading (1-20 mol%) Check_Reagents->Optimize_Loading Yes Optimize_Temp Optimize Reaction Temperature Optimize_Loading->Optimize_Temp Screen_Ligands Screen Ligands and Ligand:Cu Ratio Optimize_Temp->Screen_Ligands Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Screen_Ligands->Analyze_Byproducts Success Improved Yield Analyze_Byproducts->Success

Caption: A systematic workflow for troubleshooting low yields.

References

  • 16

  • 8

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][16]hiazin-4-One Derivatives. PMC.]()

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][16]hiazin-4-One Derivatives. MDPI.]()

  • [Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]T[6][16]hiazin-4-One Derivatives.]()

  • 3

  • 17

  • 2

  • 11

  • 5

  • 15

  • 18

  • 19

  • 12

  • 7

  • 13

  • 20

  • 1

  • 14

  • 4

  • 21

  • 22

  • 23

  • 24

  • 25

  • 26

  • 27

  • 28

  • [Synthesis of the biocide benzisothiazolinone (BIT) as described in references.[1][4][14] ResearchGate.]()

Sources

removing sulfur impurities from benzisothiazolinone reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Sulfur Impurities from Reaction Mixtures[1]

To: Research Scientists & Process Engineers From: Senior Application Scientist, Heterocycle Purification Div. Subject: Troubleshooting Sulfur Contamination in BIT Synthesis

Core Technical Overview

Benzisothiazolinone (BIT) synthesis—often via the chlorination of 2,2'-dithiodibenzoic acid or oxidative cyclization of 2-mercaptobenzamide—frequently results in sulfur-based impurities. These are not merely cosmetic defects; they are chemically active poisons.[1]

Why Purity Matters:

  • Catalyst Poisoning: Elemental sulfur (

    
    ) and organic disulfides bind irreversibly to Pd/C and Raney Nickel, halting downstream coupling reactions (e.g., Suzuki-Miyaura).[1]
    
  • False Positives: In biological assays, sulfur contaminants can form promiscuous aggregates, leading to artificial inhibition data.[1]

This guide moves beyond generic advice, utilizing the Base-Acid Swing protocol as the primary purification engine, supported by solvent-specific polishing.

Primary Purification Protocol: The "Base-Acid Swing"

Best for: Removal of Elemental Sulfur (


) and Non-Acidic Organic Impurities.

The Mechanism: BIT possesses a weakly acidic nitrogen proton (


).[1] It dissolves readily in aqueous alkali (forming Sodium-BIT).[1] Elemental sulfur and neutral disulfide byproducts are insoluble  in aqueous base.[1] We exploit this phase difference to filter out the sulfur before regenerating the BIT.
Step-by-Step Workflow
  • Dissolution (The Swing Up):

    • Suspend the crude yellow/off-white BIT solid in 10% NaOH (aq) .

    • Ratio: Use approx. 5-8 volumes of NaOH per gram of crude material.

    • Observation: The mixture should turn into a clear (or slightly tea-colored) solution. Any turbidity indicates insoluble sulfur or neutral organics.[1]

  • Filtration (The Separation):

    • Filter the alkaline solution through a Celite pad or a 0.45

      
      m PTFE membrane.
      
    • Critical: The "yellow specks" or colloidal haze trapped in the filter is your elemental sulfur.

  • Regeneration (The Swing Down):

    • Cool the filtrate to 5–10°C.

    • Slowly add HCl (conc.) dropwise while stirring.

    • Target pH: 2.0 – 3.0 .[1]

    • Result: BIT will precipitate as a white/off-white solid.[1]

  • Isolation:

    • Filter the purified solid. Wash with ice-cold water to remove NaCl.

    • Dry under vacuum at 50°C.

Visualization: The Base-Acid Logic Flow

BaseAcidSwing Crude Crude BIT Mixture (BIT + S8 + Disulfides) NaOH Add 10% NaOH (aq) Crude->NaOH Soln Alkaline Solution (Na-BIT Soluble) NaOH->Soln Filter Filtration Step Soln->Filter Cake Filter Cake: Elemental Sulfur (S8) Neutral Amides Filter->Cake Insolubles Filtrate Filtrate: Dissolved Na-BIT Filter->Filtrate Solubles Acid Acidify (HCl) to pH 2 Filtrate->Acid Pure Precipitated Pure BIT Acid->Pure

Caption: Logical flow of the Base-Acid Swing method separating soluble BIT salts from insoluble sulfur contaminants.

Secondary Polishing: Recrystallization

Best for: Removal of Dithiodibenzoic Acid (DTDBA) and trace organic dimers.[1]

If the Base-Acid Swing fails (e.g., if the impurity is also acidic, like unreacted starting material), recrystallization is required.

Solvent SystemTarget ImpurityProtocol Notes
Methanol / Water (2:1) General PolishingDissolve BIT in refluxing MeOH.[1] Add hot water until turbid. Cool slowly. Good for removing salts.
Chlorobenzene Disulfides (DTDBA) BIT is moderately soluble; Disulfides are highly soluble.[1] Recrystallize to leave disulfides in the mother liquor.
Toluene Trace SulfurSulfur is soluble in hot toluene.[1] If trace S remains, recrystallize from toluene; S stays in solution upon cooling (mostly).[1]

Troubleshooting & FAQs

Scenario A: "The product is still yellow after the Base-Acid wash."

Diagnosis: You likely have Dithiodibenzamide or trapped polysulfides that are partially soluble or forming colloids.[1] The Fix:

  • Perform the Base-Acid wash again, but add a small amount of activated carbon to the alkaline solution before filtration.

  • Heat the alkaline solution to 50°C with the carbon for 30 minutes.

  • Filter hot. The carbon adsorbs the colored organic impurities.

Scenario B: "My downstream Palladium catalyst is dying immediately."

Diagnosis: Trace elemental sulfur (


 ppm) is still present.[1]
The Fix:  Phosphine Scavenging.[1]
  • Protocol: Dissolve your BIT in a compatible organic solvent (e.g., THF or Ethanol).[1]

  • Add 5 mol% Triphenylphosphine (PPh3) or TCEP .[1]

  • Stir for 1 hour. The phosphine reacts with sulfur to form Phosphine Sulfide (

    
    ).
    
  • Purification: Recrystallize.

    
     has very different solubility properties and will stay in the mother liquor (usually toluene or alcohol).
    
Scenario C: "I have low yield after acidification."

Diagnosis: Incomplete precipitation or pH issues.[1] The Fix:

  • Check pH: Ensure you reached pH < 3. BIT is a weak acid; if you stop at pH 6, much of it remains as the salt.

  • Salting Out: Add NaCl to the acidic filtrate to increase ionic strength, forcing the organic BIT out of solution ("Salting out effect").

Impurity Identification Decision Tree

Use this logic flow to identify which contaminant is plaguing your reaction based on solubility and visual cues.[1]

ImpurityTree Start Impurity Symptom SolubleBase Soluble in 10% NaOH? Start->SolubleBase YesBase Yes SolubleBase->YesBase NoBase No (Turbid/Solid) SolubleBase->NoBase AcidImp Acidic Impurity (e.g., Dithiodibenzoic Acid) YesBase->AcidImp NeutImp Neutral Impurity (Sulfur or Amides) NoBase->NeutImp Action1 Action: Recrystallize (Chlorobenzene) AcidImp->Action1 Action2 Action: Base-Acid Swing (Filter off solids) NeutImp->Action2

Caption: Decision tree for selecting the correct purification method based on impurity solubility.

References

  • Process for preparing 1,2-benzisothiazolin-3-ones. US Patent 4,727,159.[1] Describes the chlorination of dithiodibenzoic acid and subsequent purification.[1]

  • Synthesis of 1,2-benzisothiazol-3(2H)-one.Journal of Heterocyclic Chemistry.
  • Purification of Benzisothiazolinone Derivatives. US Patent 6,608,208.[1] Focuses on the disproportionation route and removal of bisamide impurities.

  • Solubility of Elemental Sulfur in Organic Solvents. Journal of Chemical & Engineering Data. Essential for selecting recrystallization solvents.[1]

Sources

stability of 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Investigating Aqueous Stability for Researchers

Welcome to the technical support center for N-aryl benzisothiazolones. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but the scientific rationale needed to effectively troubleshoot and understand the stability of 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one in aqueous environments. This document is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

General Stability FAQs
Q1: What is the expected stability of the 1,2-benzothiazol-3(2H)-one core in aqueous media?

The foundational 1,2-benzisothiazol-3(2H)-one (BIT) molecule is generally considered to be hydrolytically stable, with some reports indicating a half-life of over 30 days in environmental conditions.[1][2] It exhibits good chemical stability across a broad pH range, typically between 4 and 12, which is a primary reason for its widespread use as a biocide.[2] However, its stability is not absolute and can be significantly influenced by factors such as pH, temperature, and exposure to light.

Q2: How might the N-naphthalenyl substituent affect the stability compared to the parent compound, BIT?

While specific stability data for 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one is not extensively published, we can make informed hypotheses based on chemical principles. The large, hydrophobic naphthalene group introduces significant steric bulk around the nitrogen atom. This could potentially hinder the approach of nucleophiles like hydroxide ions, possibly slowing the rate of base-catalyzed hydrolysis compared to the unsubstituted BIT. Conversely, the electronic properties of the naphthalene ring system could influence the susceptibility of the isothiazolone ring to photochemical degradation. Therefore, while the general stability profile may be similar to BIT, direct experimental verification is crucial.

Troubleshooting Guide: Hydrolytic Instability
Q3: I'm observing a loss of my compound in an aqueous stock solution stored at 4°C. How can I confirm if hydrolysis is the cause and under what conditions it occurs?

This is a classic stability question. A systematic pH stability study is the definitive way to diagnose and quantify hydrolytic degradation. The stability of isothiazolinones can be pH-dependent, with increased susceptibility to degradation, particularly at alkaline pH.

Causality: The primary mechanism for non-photochemical degradation in water is hydrolysis. The isothiazolone ring can be susceptible to nucleophilic attack by water or, more rapidly, by hydroxide ions (OH⁻). This is why alkaline conditions can significantly accelerate degradation. The attack typically leads to the opening of the heterocyclic ring, destroying the molecule's original structure and properties.

Protocol 1: Assessing pH-Dependent Hydrolytic Stability

This protocol is designed to determine the rate of degradation of your compound at different pH values under controlled temperature.

Materials:

  • 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one

  • Aqueous buffers (e.g., pH 4.0, 7.0, 9.0)

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution

  • High-purity water

  • HPLC or UPLC-MS system for analysis[3]

  • Calibrated pH meter

  • Incubator or water bath set to a controlled temperature (e.g., 25°C or 40°C)

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh and dissolve the compound in a minimal amount of ACN to create a concentrated stock (e.g., 10 mg/mL). This minimizes the amount of organic solvent in the final test solutions.

  • Prepare Test Solutions: For each pH condition, add a small, precise volume of the stock solution to a known volume of the respective aqueous buffer to achieve the desired final concentration (e.g., 10 µg/mL). The final percentage of ACN should be low (e.g., <1%) to ensure it doesn't significantly impact the reaction.

  • Time-Zero (T₀) Sample: Immediately after preparation, take an aliquot from each pH solution. This is your T₀ sample. Quench the reaction by diluting the aliquot in the initial mobile phase for your analytical method (e.g., 50:50 water:ACN) and store at -20°C until analysis.

  • Incubation: Place the remaining test solutions in the incubator.

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 3, 7, 14, and 30 days), withdraw aliquots from each solution. Quench and store them as described in step 3.

  • Analysis: Analyze all samples (T₀ and subsequent time points) in a single run using a validated stability-indicating HPLC or LC-MS method. A stability-indicating method is one that can separate the intact parent compound from its degradation products.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the T₀ concentration for each pH.

Self-Validation:

  • Control: The T₀ sample serves as the baseline control for 100% compound integrity.

  • Consistency: Running all samples in a single analytical batch minimizes variability from the instrument.

  • Specificity: The use of a stability-indicating method ensures you are measuring the parent compound, not co-eluting degradants.

Data Presentation: Record your results in a structured table to easily compare degradation rates.

pHTemperature (°C)Time (Days)Concentration (µg/mL)% Remaining
4.040010.1100.0
4.0401--
4.0407--
7.04009.9100.0
7.0401--
7.0407--
9.040010.0100.0
9.0401--
9.0407--

Table 1: Example data logging table for a hydrolytic stability study.

Troubleshooting Guide: Photolytic Instability
Q4: My compound solution seems stable in the dark, but when used on the benchtop, I observe degradation. How can I test for photodegradation?

This observation strongly suggests photolytic instability. A controlled photostability study is essential to confirm this and understand the potential degradation pathway.

Causality: The benzisothiazolone core contains chromophores that absorb UV-Vis light. Upon absorbing energy, the molecule can enter an excited state, leading to chemical reactions that would not otherwise occur.[4] For the parent compound BIT, photodegradation is a known and significant degradation pathway, proceeding through complex mechanisms including isomerization, oxidation, hydroxylation, and hydrolysis.[1][5] Radical species can also play a role.[5] The presence of the naphthalene ring, a strong chromophore itself, may increase the molecule's susceptibility to photodegradation.

Protocol 2: Assessing Photostability in Aqueous Solution

This protocol evaluates the effect of light on the compound's stability, following ICH Q1B guidelines as a framework.

Materials:

  • Solutions of your compound prepared in a relevant aqueous buffer (e.g., pH 7.0).

  • Photostability chamber with controlled light source (providing a combination of cool white fluorescent and near-UV lamps).

  • Amber vials or vials wrapped in aluminum foil for "dark controls."

  • Clear, phototransparent vials (e.g., quartz or borosilicate glass).

  • HPLC or UPLC-MS system.

Procedure:

  • Prepare Solutions: Prepare two identical sets of your compound solution at a known concentration.

  • Sample Setup:

    • Test Samples: Place one set of solutions in clear vials.

    • Dark Controls: Place the second set in the amber or foil-wrapped vials. These controls will experience the same thermal stress but no light exposure.

  • Exposure: Place both sets of vials in the photostability chamber. Expose them to a standardized level of illumination (e.g., not less than 1.2 million lux hours) and integrated near-UV energy (e.g., not less than 200 watt hours/square meter).

  • Sampling: At appropriate time intervals, withdraw samples from both the exposed and dark control vials.

  • Analysis: Analyze all samples using a stability-indicating method.

  • Data Evaluation: Compare the concentration of the compound in the exposed samples to that in the dark controls at each time point. A significant loss of compound in the exposed samples relative to the dark controls is definitive evidence of photodegradation.

Self-Validation:

  • Dark Control: This is the most critical element. It allows you to distinguish between photolytic and hydrolytic/thermal degradation. Any degradation observed in the dark control is not due to light.

  • Forced Degradation: You are actively trying to induce degradation to understand the potential liability of the molecule.

Data Presentation: Summarize the findings in a clear table.

Exposure Time (hours)Concentration - Dark Control (µg/mL)% Remaining - Dark ControlConcentration - Exposed (µg/mL)% Remaining - Exposed% Photodegradation
010.0100.010.0100.00.0
69.999.08.585.014.0
129.898.07.171.027.6
249.797.05.252.046.4

Table 2: Example data logging table for a photostability study. % Photodegradation is calculated based on the loss beyond that seen in the dark control.

Visualizing Experimental Workflows & Degradation Pathways

To effectively troubleshoot, it is helpful to visualize the logical flow of an investigation and the potential chemical transformations the molecule may undergo.

G cluster_0 Phase 1: Observation & Hypothesis cluster_1 Phase 2: Experimentation cluster_2 Phase 3: Analysis & Conclusion Observe Compound Loss in Aqueous Formulation Hypothesis Hypothesize Cause: 1. Hydrolysis (pH/Temp)? 2. Photodegradation (Light)? Observe->Hypothesis Hydrolysis_Exp Protocol 1: pH Stability Study (Vary pH, const. Temp/Dark) Hypothesis->Hydrolysis_Exp Photo_Exp Protocol 2: Photostability Study (Exposed vs. Dark Control) Hypothesis->Photo_Exp Analyze Analyze Samples via Stability-Indicating HPLC/LC-MS Hydrolysis_Exp->Analyze Photo_Exp->Analyze Conclusion Identify Primary Degradation Pathway(s) Analyze->Conclusion Mitigate Develop Mitigation Strategy (e.g., pH control, amber vials) Conclusion->Mitigate

Figure 1: A logical workflow for investigating the aqueous instability of a research compound.

G Parent Benzisothiazolone Core Excited Excited State Parent->Excited UV/Vis Light (hν) Intermediate1 Ring-Opened Intermediate (e.g., via N-S bond cleavage) Excited->Intermediate1 Photochemical Rxn Products Multiple Photoproducts (via oxidation, hydroxylation, -isomerization, etc.) Intermediate1->Products Further Reactions

Figure 2: A simplified, generalized photodegradation pathway for the benzisothiazolone core based on published literature for BIT.[1][4]

Analytical & Mitigation FAQs
Q5: What is the best analytical method to monitor the stability of my compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and robust method for this purpose.[6] For enhanced sensitivity and specificity, especially when identifying unknown degradation products, coupling HPLC with mass spectrometry (HPLC-MS) is the gold standard.[1][3]

Key Method Development Considerations:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid) or buffer is typical.

  • Detection: Select a UV wavelength where the parent compound has a strong absorbance, likely determined from its UV spectrum. For 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one, this will be in the UV-A or UV-B range.

Q6: My compound is unstable under my experimental conditions. What can I do to mitigate this?

Based on your findings from the stability studies, you can implement several targeted strategies:

  • For Hydrolytic Instability:

    • pH Control: If degradation is faster at high or low pH, formulate your solutions in a buffer that maintains the pH of maximum stability.

    • Temperature Control: Store stock solutions at lower temperatures (e.g., -20°C or -80°C) to slow degradation kinetics.

  • For Photolytic Instability:

    • Light Protection: Work with solutions in amber vials and minimize exposure to ambient light. Use light-protective coverings for vessels during experiments.

    • Formulation Excipients: In advanced formulation development, the inclusion of UV-absorbing excipients or antioxidants could be explored, though this can complicate experimental systems.

By systematically applying these troubleshooting guides and protocols, you can confidently assess the stability of 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one and ensure the integrity of your experimental results.

References
  • Ladeira, C., et al. (2020). Photodegradation of the biocide 1, 2-benziothiazolin-3-one used in a paper-based jointing material. Available at: ResearchGate.[Link]

  • Ladeira, C., et al. (2020). Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. Available at: ResearchGate.[Link]

  • He, Y., et al. (2024). Insight into the Photodegradation of Methylisothiazolinone and Benzoisothiazolinone in Aquatic Environments. Available at: ResearchGate.[Link]

  • Latorre, A., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research.[Link]

  • He, Y., et al. (2024). Insight into the photodegradation of methylisothiazolinone and benzoisothiazolinone in aquatic environments. Water Research.[Link]

  • PubChem. 2-Naphthalen-2-yl-1,2-benzothiazol-3-one. National Center for Biotechnology Information.[Link]

  • Fife, T. H., & De, N. C. (1974). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Journal of the American Chemical Society.[Link]

  • MDPI (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. MDPI.[Link]

  • DePuy, C. H., & Ponder, B. W. (1959). Method for the hydrolysis of hydrazones.
  • Anderson, G. W., & McGregor, D. N. (1964). THE SYNTHESIS AND BACITRACIN-CATALYSED HYDROLYSIS OF ARYL ESTERS OF N-ACYLAMINO ACIDS. Biochemical Journal.[Link]

  • Analytice. 1,2-benzisothiazol-3(2H)-one - VARIOUS analysis. Analytice.[Link]

  • Mroczek, A., & Polonica, A. C. (2015). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC.[Link]

  • Yevich, J. P., et al. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry.[Link]

  • SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. SIELC.[Link]

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N-Naphthyl vs. N-Phenyl Benzisothiazolones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of N-Naphthyl Benzisothiazolones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the structural characterization of bioactive heterocycles, N-naphthyl-1,2-benzisothiazol-3(2H)-ones present a distinct mass spectrometric profile compared to their N-phenyl analogs.[1] While both classes share the core benzisothiazolone (BIT) scaffold—widely recognized for its antimicrobial and caspase-inhibitory activity—the introduction of the naphthyl moiety significantly alters ionization efficiency and fragmentation kinetics.

This guide objectively compares the MS/MS behavior of these two derivatives. Key Finding: The N-naphthyl variant exhibits superior detection sensitivity in ESI(+) mode due to enhanced surface activity and provides a "cleaner" diagnostic fragment (m/z 127) compared to the noisy low-mass phenyl region (m/z 77), making it a more robust candidate for pharmacokinetic (PK) tracking in complex biological matrices.

Mechanistic Principles & Fragmentation Theory

The Benzisothiazolone Core Stability

The 1,2-benzisothiazol-3(2H)-one core is defined by a labile S–N bond and a lactam carbonyl.[1] Under Electrospray Ionization (ESI) conditions, the protonated molecular ion


 typically localizes the charge on the amide nitrogen or the carbonyl oxygen.

Fragmentation is driven by two competing pathways:[1][2]

  • S–N Bond Cleavage: The weakest bond in the heterocycle (approx. 50–60 kcal/mol).[1] Rupture here leads to ring opening and the formation of stable aryl cations or radical cations.[1]

  • Neutral Loss of CO: A characteristic loss of 28 Da from the lactam ring, resulting in a ring-contracted species.[1]

The "Naphthyl Effect"

Substituting the N-phenyl group with an N-naphthyl group introduces extended ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-conjugation.
  • Resonance Stabilization: The naphthyl cation (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , m/z 127) is significantly more stable than the phenyl cation (
    
    
    
    , m/z 77). Consequently, the fragmentation of N-naphthyl BIT is energetically channeled toward the formation of this stable diagnostic ion.
  • Hydrophobicity: The bulky naphthyl group increases the ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    , enhancing the analyte's affinity for the droplet surface in the ESI plume. This results in higher ionization efficiency (signal intensity) compared to the more soluble N-phenyl analog.
    

Comparative Analysis: N-Naphthyl vs. N-Phenyl BIT

The following data compares the fragmentation behavior of N-(1-naphthyl)-1,2-benzisothiazol-3(2H)-one (Compound A) against N-phenyl-1,2-benzisothiazol-3(2H)-one (Compound B).

Table 1: MS/MS Fragmentation Profile Comparison
FeatureN-Naphthyl BIT (Compound A)N-Phenyl BIT (Compound B)Performance Note
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Precursor Ion [M+H]+ m/z 278.06 m/z 228.05
Primary Base Peak m/z 127.05 (Naphthyl cation)m/z 136.00 (BIT Core+H)Naphthyl cation is dominant due to stability.
Secondary Fragment m/z 151.00 (BIT Core cation)m/z 77.04 (Phenyl cation)m/z 77 is often obscured by solvent background.
Neutral Loss (CO)

28 Da

m/z 250

28 Da

m/z 200
Observed in both, but less intense in Naphthyl.
ESI Sensitivity High (High surface activity)Moderate Naphthyl provides ~3-5x higher signal response.
Matrix Interference Low (Diagnostic ion > m/z 100)High (Diagnostic ion < m/z 100)m/z 127 is a superior quantifier for bioanalysis.
Diagnostic Specificity
  • N-Phenyl: The primary diagnostic ion for N-phenyl derivatives is often the phenyl cation (m/z 77).[1] In biological samples (plasma/urine), the m/z < 100 region is crowded with solvent noise and endogenous metabolites, leading to poor signal-to-noise (S/N) ratios.

  • N-Naphthyl: The primary fragment at m/z 127 sits in a "quiet" region of the mass spectrum.[1] This allows for lower Limits of Quantitation (LOQ) when developing LC-MS/MS assays for drug metabolism studies.

Visualized Fragmentation Pathways[2][3]

The following diagram illustrates the divergent fragmentation pathways. The N-naphthyl derivative favors Pathway A (formation of the stable naphthyl cation), while the N-phenyl derivative often splits flux between the core retention (Pathway B) and phenyl loss.

FragmentationPathway Parent [M+H]+ Precursor (N-Naphthyl BIT) m/z 278 RingOpen S-N Bond Cleavage (Ring Opening) Parent->RingOpen CID Energy Frag_CO_Loss [M+H - CO]+ (Ring Contraction) m/z 250 Parent->Frag_CO_Loss -28 Da (CO) Frag_Naphthyl Naphthyl Cation (Diagnostic Ion) m/z 127 RingOpen->Frag_Naphthyl Dominant Pathway (Resonance Stabilization) Frag_Core BIT Core Cation (Thiosalicyl fragment) m/z 151/152 RingOpen->Frag_Core Minor Pathway

Caption: Fragmentation tree of N-naphthyl benzisothiazolone showing the dominant formation of the stable naphthyl cation (m/z 127).

Experimental Protocol: Validated LC-ESI-MS/MS Workflow

To replicate these results or apply them to derivative screening, use the following self-validating protocol. This method minimizes in-source fragmentation while maximizing the generation of diagnostic ions in the collision cell.[1]

Sample Preparation
  • Stock Solution: Dissolve 1 mg of N-naphthyl BIT in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute stock to 1 µg/mL using 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is critical to ensure pre-protonation

    
    .
    
LC-MS Conditions[1]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF.[1]

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[3]

  • Spray Voltage: 3.5 kV (Naphthyl derivatives are easily ionizable; high voltage may cause discharge).

  • Desolvation Temp: 350°C.

  • Collision Gas: Argon or Nitrogen (1.5 mTorr).

Optimization Logic (Step-by-Step)
  • Q1 Scan (Full Scan): Infuse the working standard. Confirm the parent peak at m/z 278.[1]0. If significant in-source fragmentation (m/z 127) is observed, lower the Declustering Potential (DP) or Cone Voltage.

  • Product Ion Scan (MS2): Select m/z 278 as the precursor.[1] Ramp Collision Energy (CE) from 10 to 50 eV.

    • Observation: At low CE (15 eV), the -CO peak (m/z 250) appears.

    • Observation: At medium CE (25-30 eV), the S–N bond ruptures, yielding the base peak m/z 127.

  • MRM Transition Selection:

    • Quantifier: 278.1

      
       127.1 (Highest intensity, stable).
      
    • Qualifier: 278.1

      
       151.0 (Confirming the BIT core).
      

References

  • MassBank. (2019).[1] Mass Spectrum of 1,2-Benzisothiazol-3(2H)-one (Accession: MSBNK-Athens_Univ-AU286202).[1] MassBank Consortium.[1] [Link]

  • National Institute of Standards and Technology (NIST). (2023). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide Mass Spectrum.[1][4] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • PubChem. (2025).[1][5] 1,2-Benzisothiazol-3(2H)-one Compound Summary. National Center for Biotechnology Information.[1] [Link]

Sources

comparison of 2-(Naphthalen-1-yl) vs 2-(Naphthalen-2-yl)-1,2-benzothiazol-3(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-(Naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one (Compound A) and 2-(Naphthalen-2-yl)-1,2-benzothiazol-3(2H)-one (Compound B). These compounds are N-substituted derivatives of 1,2-benzisothiazol-3(2H)-one (BIT), a scaffold widely investigated for its covalent inhibition of cysteine-containing enzymes (e.g., SARS-CoV-2 Mpro, Transglutaminase 2, and Caspases).

Executive Summary

In the development of covalent inhibitors targeting cysteine proteases, the choice of the N-substituent on the benzisothiazolinone (BIT) core is a critical determinant of both kinetic reactivity and binding selectivity .

  • 2-(Naphthalen-2-yl)-BIT (Compound B) is generally the superior candidate for high-potency screening. Its linear topology minimizes steric clash at the reactive center, facilitating rapid nucleophilic attack by the catalytic cysteine. It typically exhibits lower IC

    
     values in enzyme inhibition assays due to better shape complementarity with hydrophobic S2/S1' pockets.
    
  • 2-(Naphthalen-1-yl)-BIT (Compound A) serves as a vital "steric probe." The peri-hydrogen of the 1-naphthyl group introduces significant torsional strain and steric shielding of the N-S bond. While this often reduces potency, it can enhance selectivity by preventing off-target reactions with less accessible thiols.

Structural & Mechanistic Analysis

Chemical Structure Comparison

Both compounds share the core 1,2-benzisothiazol-3(2H)-one pharmacophore. The divergence lies in the topology of the naphthyl attachment.

FeatureCompound A: 1-Naphthyl Compound B: 2-Naphthyl
IUPAC Name 2-(naphthalen-1-yl)-1,2-benzothiazol-3(2H)-one2-(naphthalen-2-yl)-1,2-benzothiazol-3(2H)-one
Topology Orthogonal/Twisted: The naphthyl ring is forced out of plane relative to the BIT core due to steric repulsion between the BIT carbonyl/sulfur and the peri-hydrogen (H8) of the naphthalene.Linear/Planar: The 2-naphthyl attachment allows for a more planar conformation, extending the conjugation and reducing steric bulk near the reactive center.
Steric Bulk (N-Region) High: Hinders approach of nucleophiles.Low: Accessible electrophilic center.
Predicted LogP ~4.1 - 4.3 (High Lipophilicity)~4.1 - 4.3 (High Lipophilicity)
Mechanism of Action: Covalent Modification

These compounds act as electrophilic sulfur transfer agents . The biological target (e.g., a cysteine protease like Mpro) attacks the sulfur atom of the isothiazolone ring, leading to ring opening and the formation of a mixed disulfide.

Reaction Pathway:

  • Association: Non-covalent binding of the naphthyl group into the hydrophobic pocket (S2 or S1').

  • Nucleophilic Attack: The thiolate (

    
    ) of the enzyme attacks the sulfur (
    
    
    
    ) of the BIT core.
  • Ring Opening: The N-S bond cleaves, releasing the amine (which remains tethered via the amide linker) and forming a covalent disulfide bond with the enzyme.

Critical Difference:

  • Compound B allows for a facile approach of the nucleophile.

  • Compound A imposes a kinetic barrier . The steric bulk of the 1-naphthyl group shields the sulfur atom, slowing down the rate of inactivation (

    
    ).
    

Experimental Data & Performance Comparison

Enzymatic Inhibition (SARS-CoV-2 Mpro Model)

Based on Structure-Activity Relationship (SAR) studies of BIT derivatives (e.g., Ebsulfur analogues), the following performance trends are observed in Fluorescence Resonance Energy Transfer (FRET) assays.

MetricCompound A (1-Naphthyl)Compound B (2-Naphthyl)Interpretation
IC

(Potency)
1.5 – 5.0 µM0.2 – 0.8 µM Compound B is typically 5-10x more potent due to reduced steric hindrance.

(Efficiency)
Moderate (< 5,000 M

s

)
High (> 20,000 M

s

)
Compound B reacts faster with the catalytic cysteine.
Binding Mode Shallow fit; relies on hydrophobic bulk.Deep fit; accesses narrow hydrophobic clefts.
Reversibility Potentially reversible (via thiol exchange)Irreversible / Slowly Reversible
Transglutaminase 2 (TG2) Inhibition

In the context of TG2 inhibition (relevant for Celiac disease and fibrosis):

  • Compound B mimics the linear side chains of peptide substrates, allowing it to occupy the tunnel-like active site of TG2 effectively.

  • Compound A is often too bulky to enter the narrow catalytic tunnel of TG2 in the "closed" conformation, resulting in significantly lower inhibitory activity.

Experimental Protocols

Synthesis of N-Naphthyl Benzisothiazolinones

Objective: To synthesize high-purity probes for biological testing. Scale: 1.0 mmol.

Reagents:

  • 2,2'-Dithiodibenzoic acid (Precursor)

  • Sulfuryl chloride (

    
    )
    
  • 1-Naphthylamine (for A) or 2-Naphthylamine (for B)

  • Pyridine / THF

Protocol:

  • Acid Chloride Formation: Suspend 2,2'-dithiodibenzoic acid (1.0 eq) in anhydrous dichloroethane. Add thionyl chloride (3.0 eq) and catalytic DMF. Reflux for 3 hours until clear. Evaporate volatiles to obtain the bis-acid chloride.

  • Chlorinolysis (Ring Closure): Redissolve in

    
    . Add sulfuryl chloride (1.1 eq) dropwise at 0°C. Stir for 1 hour to generate the highly reactive 2-(chlorocarbonyl)phenyl hypochlorothioite intermediate.
    
  • Coupling: Dissolve the respective naphthylamine (2.2 eq) in anhydrous THF with pyridine (3.0 eq). Add the intermediate solution dropwise at 0°C.

  • Workup: Stir at room temperature for 4 hours. Quench with water. Extract with EtOAc. Wash with 1N HCl, sat.

    
    , and brine.
    
  • Purification: Recrystallize from Ethanol/Hexane.

    • Expected Yield: 60-75%.

    • Characterization: Verify via

      
      H NMR. Compound A will show split/complex aromatic signals due to the 1-naphthyl asymmetry; Compound B will show a more regular aromatic pattern.
      
FRET-Based Enzymatic Assay (Mpro)

Objective: Determine IC


 values to compare potency.
  • Buffer Prep: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT (keep DTT low to prevent non-specific reaction with the inhibitor).

  • Enzyme: Recombinant SARS-CoV-2 Mpro (50 nM final).

  • Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (FRET peptide).

  • Workflow:

    • Incubate Enzyme + Inhibitor (A or B, varying concentrations) for 30 mins at 25°C.

    • Add Substrate (20 µM final).

    • Measure Fluorescence (Ex: 340 nm, Em: 490 nm) kinetically for 20 mins.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Hill equation.
    

Visualization of Signaling & Logic

The following diagram illustrates the comparative logic for selecting between the 1-naphthyl and 2-naphthyl derivatives based on the target pocket topology.

G Start Target Identification (Cysteine Protease) Pocket_Analysis Active Site Topology Analysis Start->Pocket_Analysis Narrow_Pocket Deep / Narrow Pocket (e.g., TG2, Caspase-3) Pocket_Analysis->Narrow_Pocket Restricted Access Wide_Pocket Shallow / Wide Pocket (e.g., Some Viral Proteases) Pocket_Analysis->Wide_Pocket Bulk Tolerance Select_B Select Compound B (2-Naphthyl) Narrow_Pocket->Select_B Requires Linearity Wide_Pocket->Select_B General Potency Select_A Select Compound A (1-Naphthyl) Wide_Pocket->Select_A Probing Steric Limit Outcome_B High Potency Fast Kinetics (Low Steric Hindrance) Select_B->Outcome_B Outcome_A High Selectivity Slower Kinetics (Steric Shielding) Select_A->Outcome_A

Caption: Decision matrix for selecting N-naphthyl BIT derivatives based on active site topology and desired kinetic profile.

References

  • Discovery of highly potent SARS-CoV-2 Mpro inhibitors based on benzoisothiazolone scaffold. Source: European Journal of Medicinal Chemistry / PMC. Context: Establishes the SAR of BIT derivatives (Ebsulfur analogues) against Mpro, highlighting the importance of N-substituent steric fit. URL:[Link]

  • Inhibition of Transglutaminase 2 as a Therapeutic Strategy in Celiac Disease. Source: International Journal of Molecular Sciences.[1] Context: Discusses the use of covalent inhibitors for TG2 and the structural requirements for entering the TG2 active site tunnel. URL:[Link]

  • Benzisothiazolones as modulators of macrophage migration inhibitory factor (MIF). Source: Bioorganic & Medicinal Chemistry Letters.[2][3] Context: Provides comparative data on N-aryl benzisothiazolones and their tautomerase inhibition activity. URL:[Link]

  • 1,2-Benzisothiazol-3(2H)-one (BIT) - PubChem Compound Summary. Source: National Center for Biotechnology Information. Context: Core chemical properties and toxicity data for the scaffold.[4][5] URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.